2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a methoxyphenyl group and a methyl group attached to an imidazo[1,2-a]pyrimidine core, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridines with substituted acetophenones. The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The intermediate products are then cyclized to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anti-inflammatory and analgesic properties due to its COX-2 inhibitory activity.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory conditions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with a similar imidazo[1,2-a]pyridine core.
Pyrido[1,2-a]pyrimidines: Compounds with a similar heterocyclic structure but different substituents, leading to varied biological activities.
Uniqueness
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and methyl group contribute to its selective COX-2 inhibitory activity, making it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
89185-50-2 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C14H14N4O/c1-9-7-8-18-13(15)12(17-14(18)16-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3 |
InChI Key |
MHYAABWBQSTERQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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